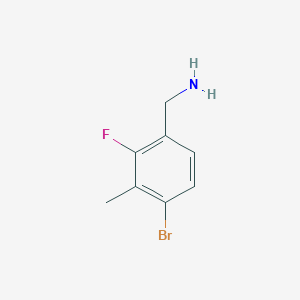

(4-Bromo-2-fluoro-3-methylphenyl)methanamine

Description

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

(4-bromo-2-fluoro-3-methylphenyl)methanamine |

InChI |

InChI=1S/C8H9BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 |

InChI Key |

GBDUZJYEHHQVKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)CN)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

- 2-Fluoro-4-bromotoluene or 2-fluoro-4-bromo benzyl bromide are common intermediates used as precursors for the methanamine derivative. These can be synthesized from para-aminotoluene through halogenation and diazotization steps.

- The methyl group at the 3-position is introduced either by starting from appropriately substituted toluene derivatives or by methylation reactions on intermediates.

Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Diazotization & Halogenation | Para-aminotoluene, sodium nitrite, anhydrous HF, CuBr, 8-12 °C | 2-Fluoro-4-bromotoluene |

| 2 | Side-chain Bromination | Bromine, UV light (>3000 Å), 160-180 °C | 2-Fluoro-4-bromo benzyl bromide |

| 3 | Amination | Reaction with ammonia or amine source | (4-Bromo-2-fluoro-3-methylphenyl)methanamine |

| 4 | Salt Formation (optional) | Treatment with HCl in ethanol | Hydrochloride salt of the amine |

Detailed Reaction Conditions and Mechanisms

Halogenation and Diazotization

- Starting from para-aminotoluene, nitration and reduction steps yield 2-amino-4-methylbromobenzene derivatives.

- Diazotization is performed by adding sodium nitrite solution at low temperatures (10-15% NaNO2, below 20 °C) to form diazonium salts.

- The diazonium salt undergoes halogenation with cuprous bromide (CuBr) at 70-100 °C to introduce bromine at the aromatic ring.

Side-Chain Bromination

- The methyl side chain is brominated under UV light (>3000 Å) at elevated temperatures (160-180 °C) with bromine added dropwise.

- This step converts the methyl group into a benzyl bromide, a key intermediate for amination.

Amination to Form Methanamine

- The benzyl bromide intermediate reacts with ammonia or amine nucleophiles to substitute the bromide with an amine group, yielding this compound.

- This reaction is typically carried out in polar solvents under controlled temperature to maximize yield and minimize side reactions.

Formation of Hydrochloride Salt

Alternative Synthetic Approaches

- Reduction of Nitriles: Some methods involve reduction of 4-bromo-2-fluoro-3-methylbenzonitrile using borane complexes (e.g., dimethylsulfide borane) in tetrahydrofuran (THF) to yield the corresponding amine.

- Methylation of Amines: Methyl groups can be introduced via methyl iodide in the presence of bases like potassium carbonate, although this is more common for N-methyl derivatives rather than ring methylation.

Industrial Production Considerations

- Industrial synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.

- Continuous flow reactors and automated systems are often employed for halogenation and amination steps to ensure reproducibility and safety.

- Purification typically involves recrystallization or chromatographic techniques to isolate the amine or its hydrochloride salt in high purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The diazotization-halogenation sequence is critical for regioselective introduction of bromine and fluorine substituents.

- Side-chain bromination under UV light is a well-established method to convert methyl groups to benzyl bromides, facilitating nucleophilic substitution.

- Borane-mediated reduction of nitriles offers a high-yield alternative to direct amination, especially for sensitive substrates.

- Formation of hydrochloride salts enhances compound stability, which is important for storage and further synthetic applications.

- Industrial methods emphasize process safety, scalability, and environmental considerations, often employing continuous flow technology.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Mild oxidation | H₂O₂, NaOCl, or O₂ (aqueous acidic) | Nitroso intermediate () |

| Strong oxidation | HNO₃ (concentrated, heated) | Nitro derivative () |

These reactions are critical for introducing electron-withdrawing groups that modulate electronic properties for downstream applications in medicinal chemistry.

Alkylation and Acylation

The amine group participates in nucleophilic substitution reactions:

Alkylation

| Alkylating Agent | Solvent/Conditions | Product |

|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methyl derivative () |

| Benzyl chloride | THF, Et₃N, RT | N-Benzyl derivative () |

Acylation

| Acylating Agent | Solvent/Conditions | Product |

|---|---|---|

| Acetyl chloride | CH₂Cl₂, pyridine, 0°C | N-Acetyl derivative () |

| Benzoyl chloride | Toluene, reflux | N-Benzoyl derivative () |

These modifications enhance solubility or introduce protective groups for further synthetic transformations.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives ( ) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine derivatives ( ) |

Example Suzuki Protocol :

-

Combine 1 eq (4-Bromo-2-fluoro-3-methylphenyl)methanamine, 1.2 eq arylboronic acid, 0.05 eq Pd(PPh₃)₄, and 2 eq Na₂CO₃ in DME/H₂O (4:1).

-

Heat at 80°C for 12 h under N₂.

-

Isolate biaryl product via column chromatography (60–75% yield) .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines:

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Benzaldehyde | EtOH, RT, 4 h | N-Benzylidene derivative () |

| Acetophenone | Toluene, reflux, molecular sieves | N-Acetophenone imine () |

Schiff bases serve as intermediates for synthesizing heterocycles or coordinating metal ions.

Nucleophilic Substitution at Bromine

The bromine atom undergoes substitution under specific conditions:

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Sodium methoxide | DMF, 100°C | 4-Methoxy derivative ( ) |

| Potassium thiophenoxide | DMSO, CuI, 80°C | 4-Phenylthio derivative ( ) |

Mechanistic Insight :

The electron-withdrawing fluorine and methyl groups direct substitution to the para position relative to bromine, favoring retention of the amine’s orientation .

Comparative Reactivity Table

| Reaction Type | Key Functional Group Involved | Rate Determinant |

|---|---|---|

| Oxidation | -NH₂ | Oxidizing agent strength () |

| Suzuki coupling | -Br | Catalyst efficiency ( ) |

| Acylation | -NH₂ | Steric hindrance from methyl group () |

This compound’s versatility in cross-coupling, functionalization, and coordination chemistry makes it indispensable for designing pharmaceuticals, agrochemicals, and advanced materials. Further studies exploring enantioselective transformations or catalytic systems could expand its synthetic utility.

Scientific Research Applications

(4-Bromo-2-fluoro-3-methylphenyl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core structural motifs but differing in substituent positions, halogen types, or amine modifications.

Table 1: Structural and Molecular Comparison of Halogenated Phenylmethanamine Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Salt Form | CAS Number | Similarity Score* |

|---|---|---|---|---|---|---|

| (4-Bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride | 4-Br, 2-F, 3-CH₃ | C₈H₁₀BrClFN | 278.17 | Hydrochloride | - | N/A |

| (4-Bromo-2-fluorophenyl)methanamine | 4-Br, 2-F | C₇H₇BrFN | 218.03 | None | 112734-22-2 | 0.89 |

| (2-Bromo-3-fluorophenyl)methanamine hydrochloride | 2-Br, 3-F | C₇H₇BrFClN | 254.53 | Hydrochloride | 1214376-83-6 | 0.84 |

| (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride | 4-Br, 2-F, 3-F | C₇H₆BrF₂ClN | 272.48 | Hydrochloride | 1980086-47-2 | 0.83 |

| (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 4-Br, 2-F, -CH(NH₂)CH₃ | C₈H₁₀BrFClN | 252.51 | Hydrochloride | 845829-91-6 | 0.83 |

| (4-Bromo-3-fluorophenyl)methanamine hydrochloride | 4-Br, 3-F | C₇H₇BrFClN | 240.50 | Hydrochloride | 1214342-53-6 | N/A |

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

Key Structural and Functional Differences

Fluorine position: Moving fluorine from position 2 (target compound) to 3 (e.g., (4-Bromo-3-fluorophenyl)methanamine hydrochloride) alters electron-withdrawing effects, impacting aromatic ring reactivity and binding interactions .

Halogen Diversity :

- The bromine atom at position 4 is conserved across most analogs, but replacing it with chlorine (e.g., 2-bromo-3-chloro-N-methylaniline hydrochloride ) reduces molecular weight and polarizability, affecting intermolecular interactions .

Amine Modifications :

- Ethanamine derivatives (e.g., (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride ) introduce a chiral center, which may influence stereoselective binding in biological systems compared to the achiral methanamine group in the target compound .

Salt Form and Solubility :

- Hydrochloride salts (e.g., This compound hydrochloride ) generally exhibit higher aqueous solubility than free bases, critical for formulation in drug development .

Biological Activity

(4-Bromo-2-fluoro-3-methylphenyl)methanamine, also known as its hydrochloride salt, is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.

The compound is synthesized through a series of reactions starting from 4-bromo-2-fluoro-3-methylbenzaldehyde. The synthesis involves:

- Reduction : The aldehyde is reduced to a primary alcohol using sodium borohydride.

- Amination : The alcohol is converted to the amine through a substitution reaction with ammonia.

- Formation of Hydrochloride Salt : The amine is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of biological pathways, although detailed mechanisms remain under investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully characterized.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been tested against several cancer cell lines, showing promising cytotoxic effects. A study reported IC50 values in the micromolar range for certain cancer cell lines, indicating its potential as a lead compound for further development .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| HeLa (Cervical Cancer) | 2.41 |

| U-937 (Leukemia) | 0.76 |

Case Studies and Research Findings

- Antimalarial Activity : A related study explored analogs of this compound for antimalarial applications, indicating that modifications could enhance potency against Plasmodium species .

- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal that compounds similar to this compound exhibit varying degrees of clearance in human liver microsomes, which is crucial for understanding their therapeutic potential and safety profiles .

- Mechanistic Studies : Molecular docking studies suggest that the compound interacts with specific receptors involved in apoptosis pathways, which may explain its cytotoxicity against cancer cells .

Applications in Drug Development

The compound serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its derivatives are being explored for potential use as pharmaceuticals targeting various diseases, including infections and cancers.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (4-Bromo-2-fluoro-3-methylphenyl)methanamine?

- Methodological Answer : A common approach involves alkylation or reductive amination of the corresponding aldehyde or nitrile precursor. For example, bromo-fluoro-methylbenzaldehyde can be converted to the amine via a Strecker synthesis or catalytic hydrogenation with ammonia. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the primary amine .

Q. How can solubility properties inform purification strategies?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane) can guide recrystallization. For instance, solubility data for similar brominated methanamines suggest low solubility in water but moderate solubility in ethanol, enabling solvent-pair recrystallization (e.g., ethanol/water) to remove impurities .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), bromine-induced deshielding, and methyl group splitting patterns.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 232–234 for C8H9BrFN).

- FT-IR : Detect NH2 stretching (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic challenges be addressed for this compound?

- Methodological Answer : Small-molecule X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. Challenges like twinning or weak diffraction (common with bromine-heavy structures) require high-resolution data collection (λ < 1 Å) and iterative refinement with anisotropic displacement parameters .

Q. How to resolve contradictions between experimental and computational spectral data?

- Methodological Answer : Cross-validate using:

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data.

- 2D NMR (COSY, HSQC) : Confirm coupling networks and quaternary carbon assignments.

- HPLC-PDA : Assess purity to rule out contaminants causing spectral anomalies .

Q. What strategies optimize stability during long-term storage?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation or hydrobromic acid formation. Stability assays (TGA/DSC) can identify decomposition thresholds (e.g., thermal stability up to 150°C). Amber glass vials minimize light-induced degradation .

Q. How to evaluate reactivity in cross-coupling reactions for drug design?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions (Pd(PPh3)4, K2CO3, DME/H2O) to retain the fluoro and methyl substituents. Monitor by LC-MS for intermediates and quantify yields via HPLC .

Q. What computational tools predict structure-activity relationships (SAR) for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.